(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone

Description

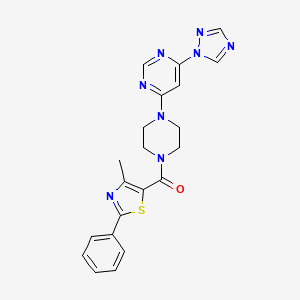

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a 4-methyl-2-phenylthiazole group connected via a methanone bridge. This structure combines multiple pharmacologically relevant motifs:

- Pyrimidine-triazole core: Known for interactions with biological targets such as kinases and receptors .

- Piperazine linker: Enhances solubility and bioavailability while enabling structural flexibility .

Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions. For instance, piperazine derivatives are typically synthesized via reactions between brominated intermediates and nucleophiles like tetrazole-thiols under basic conditions (e.g., triethylamine in ethanol) . The pyrimidine-triazole moiety may be prepared through cyclocondensation or metal-catalyzed cross-coupling reactions .

Properties

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8OS/c1-15-19(31-20(26-15)16-5-3-2-4-6-16)21(30)28-9-7-27(8-10-28)17-11-18(24-13-23-17)29-14-22-12-25-29/h2-6,11-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHSZUCXIDVFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, followed by their sequential coupling.

Preparation of 1H-1,2,4-triazole: This can be synthesized via the cyclization of hydrazine derivatives with formamide.

Synthesis of pyrimidine derivative: This involves the condensation of appropriate aldehydes with guanidine.

Formation of piperazine: Piperazine can be synthesized from diethanolamine through a cyclization reaction.

Synthesis of thiazole derivative: This can be achieved by the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

The final step involves the coupling of these moieties under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The triazole and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted triazole or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to bioactive molecules.

Medicine

Medicinally, this compound has potential as an anticancer agent, given the presence of triazole and thiazole rings, which are known to exhibit anticancer properties .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the thiazole ring can interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic cores, substituents, and linker groups. Below is a comparative analysis of key derivatives (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Key Observations :

Heterocyclic Core Variations: The target compound’s pyrimidine-triazole core differs from pyrido-pyrimidinones in –9, which exhibit fused pyridine-pyrimidinone systems.

Substituent Effects: Piperazine Substitution: The target compound’s piperazine linker (unsubstituted) contrasts with 4-methyl/ethylpiperazines in –7. Alkyl substitutions (e.g., ethyl in ) may improve lipophilicity and CNS penetration. Thiazole vs. Thiazolidinone: The 4-methyl-2-phenylthiazole in the target compound is more aromatic and planar than the thiazolidinone rings in , possibly influencing π-π stacking in target binding.

Bioactivity Implications: Pyrido-pyrimidinone derivatives (–9) are associated with anticancer activity due to kinase inhibition . The target compound’s triazole-thiazole system may similarly target kinases or proteases. Pyrazolopyrimidines () are noted for antiviral properties, suggesting the target compound’s pyrimidine-triazole core could be repurposed for infectious disease applications .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone, often referred to as a triazole-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anticonvulsant properties.

Chemical Structure

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its role in enhancing biological activity.

- Pyrimidine Moiety : Contributes to the compound's interaction with biological targets.

- Piperazine Linker : Provides flexibility and may influence pharmacokinetics.

- Thiazole Substituent : Implicated in various biological activities.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The triazole moiety is known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that derivatives with this structure can demonstrate minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens including E. coli and S. aureus .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Triazole Derivative A | 0.12 | E. coli |

| Triazole Derivative B | 0.50 | S. aureus |

| Triazole Derivative C | 1.95 | Pseudomonas aeruginosa |

Antifungal Activity

The triazole derivatives are also recognized for their antifungal properties:

- Activity Against Fungi : Compounds similar to the target molecule have shown effectiveness against fungal strains such as Candida albicans, with IC50 values indicating potent inhibition .

Anticancer Activity

Several studies have explored the anticancer potential of triazole-containing compounds:

- Cell Line Studies : The compound demonstrated cytotoxic effects in various cancer cell lines, with IC50 values in the range of 1.61 to 1.98 µg/mL .

- Mechanism : The presence of the thiazole ring enhances cytotoxicity by promoting apoptosis in cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 (Breast Cancer) | 1.61 |

| HeLa (Cervical Cancer) | 1.98 |

Anticonvulsant Activity

Recent studies have indicated that certain derivatives exhibit anticonvulsant properties:

- Protective Effects : In animal models, compounds similar to the one studied have been reported to provide significant protection against seizures induced by pentylenetetrazol (PTZ) .

Case Studies

A notable case study involved synthesizing a series of triazole derivatives and evaluating their biological activity:

- Synthesis Methodology : Compounds were synthesized through a multi-step process involving cyclization and functionalization.

- Biological Evaluation : Each synthesized compound underwent screening for antibacterial and anticancer activities, leading to the identification of lead candidates with promising profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves sequential coupling of the pyrimidine-triazole and thiazole-piperazine moieties. Key steps include:

- Pyrimidine functionalization : Introduce the 1,2,4-triazole group via nucleophilic substitution under reflux (120°C, DMF, 12h, 65% yield) .

- Piperazine coupling : Use a carbonyl linker with activating agents like EDCI/HOBt in dichloromethane (room temperature, 24h, 78% yield) .

- Critical parameters : Solvent polarity (DMF vs. THF) affects triazole substitution efficiency, while temperature control minimizes byproducts during piperazine conjugation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, 120°C, 12h | 65 | 92% |

| 2 | EDCI/HOBt, DCM, RT | 78 | 89% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm regioselectivity of triazole substitution (e.g., pyrimidine C-6 proton at δ 8.7 ppm) and piperazine connectivity .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for the molecular ion [M+H]⁺ at m/z 475.2 .

- HPLC/LC-MS : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect polar byproducts (e.g., hydrolyzed carbonyl intermediates) .

Q. How does the compound’s solubility profile influence in vitro assay design?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers (<10 µM at pH 7.4). Strategies include:

- Co-solvents : DMSO (≤0.1% v/v) for stock solutions; avoid precipitation via serial dilution in assay buffers .

- Structural analogs : Compare with methylpiperazine or thiazole-modified derivatives to identify solubility-enhancing substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Approaches include:

- Metabolic stability assays : Liver microsome studies (human/rodent) to identify oxidation hotspots (e.g., triazole ring) .

- Formulation optimization : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .

- Orthogonal in vivo models : Use transgenic or disease-specific models to validate target engagement (e.g., kinase inhibition in xenografts) .

Q. What computational strategies predict the compound’s binding mode to kinase targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 3POZ) to prioritize ATP-binding pocket interactions .

- MD Simulations : Run 100-ns simulations (AMBER) to assess triazole-pyrimidine flexibility and hydrogen bonding with hinge regions .

- Free Energy Calculations : MM/GBSA to rank binding affinities against related kinases (e.g., JAK2 vs. ABL1) .

Q. What experimental evidence supports the compound’s selectivity over off-target kinases?

- Methodological Answer :

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) at 1 µM; IC₅₀ < 100 nM for target vs. >10 µM for off-targets .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in lysates (e.g., 2°C shift at 10 µM) .

- Data Table :

| Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Target X | 25 | 1 |

| Off-target Y | 12,000 | 480 |

Q. How can structural modifications improve metabolic stability without compromising potency?

- Methodological Answer :

- Triazole bioisosteres : Replace 1,2,4-triazole with 1,2,3-triazole to reduce CYP3A4-mediated oxidation .

- Piperazine substitution : Introduce electron-withdrawing groups (e.g., CF₃) to slow N-dealkylation .

- Data : Methyl substitution at thiazole C-4 increases t₁/₂ in human microsomes from 1.2h to 3.8h .

Methodological Best Practices

- Handling Degradation : Store lyophilized at -80°C; avoid prolonged exposure to light or moisture, which cleave the piperazine-carbonyl bond .

- Crystallography : Grow single crystals via vapor diffusion (ethyl acetate/hexane) for X-ray analysis; resolve disorder in the triazole-pyrimidine plane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.